

In-depth Technical Guide: 1-[2-(trifluoromethyl)phenyl]propan-2-one

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Compound of Interest

1-[2-

Compound Name: (Trifluoromethyl)phenyl]propan-2-one

Cat. No.: B109658

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CAS Number: 21235-67-6

For correspondence: For further information, please contact our technical support team.

Abstract

This technical guide provides a comprehensive overview of **1-[2-(trifluoromethyl)phenyl]propan-2-one**, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications, particularly as a precursor in the synthesis of pharmacologically active molecules. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry.

Chemical and Physical Properties

1-[2-(Trifluoromethyl)phenyl]propan-2-one is a ketone derivative of propanone, substituted with a 2-(trifluoromethyl)phenyl group. The presence of the trifluoromethyl group at the ortho position of the phenyl ring significantly influences the molecule's electronic properties and steric hindrance, making it a unique building block in organic synthesis.

| Property | Value |
|-------------------|---|
| CAS Number | 21235-67-6 |
| Molecular Formula | C ₁₀ H ₉ F ₃ O |
| Molecular Weight | 202.17 g/mol |
| Appearance | Not specified in available data |
| Boiling Point | Not specified in available data |
| Melting Point | Not specified in available data |
| Density | Not specified in available data |
| Solubility | Not specified in available data |

Synthesis

While specific, detailed experimental protocols for the synthesis of **1-[2-(trifluoromethyl)phenyl]propan-2-one** are not widely published, a general and effective method involves the use of a Grignard reagent. The following is a representative experimental protocol based on analogous reactions for the synthesis of 2'-trifluoromethyl group-substituted aromatic ketones.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of a 2'-trifluoromethyl-substituted aromatic ketone, which can be adapted for **1-[2-(trifluoromethyl)phenyl]propan-2-one**.

Materials:

- 2-halogen-substituted benzotrifluoride (e.g., o-chlorobenzotrifluoride or o-bromobenzotrifluoride)
- Magnesium metal turnings
- Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)
- Acid anhydride (e.g., acetic anhydride for the synthesis of an acetophenone derivative)

- Hydrolyzing agent (e.g., aqueous solution of a weak acid)

Procedure:

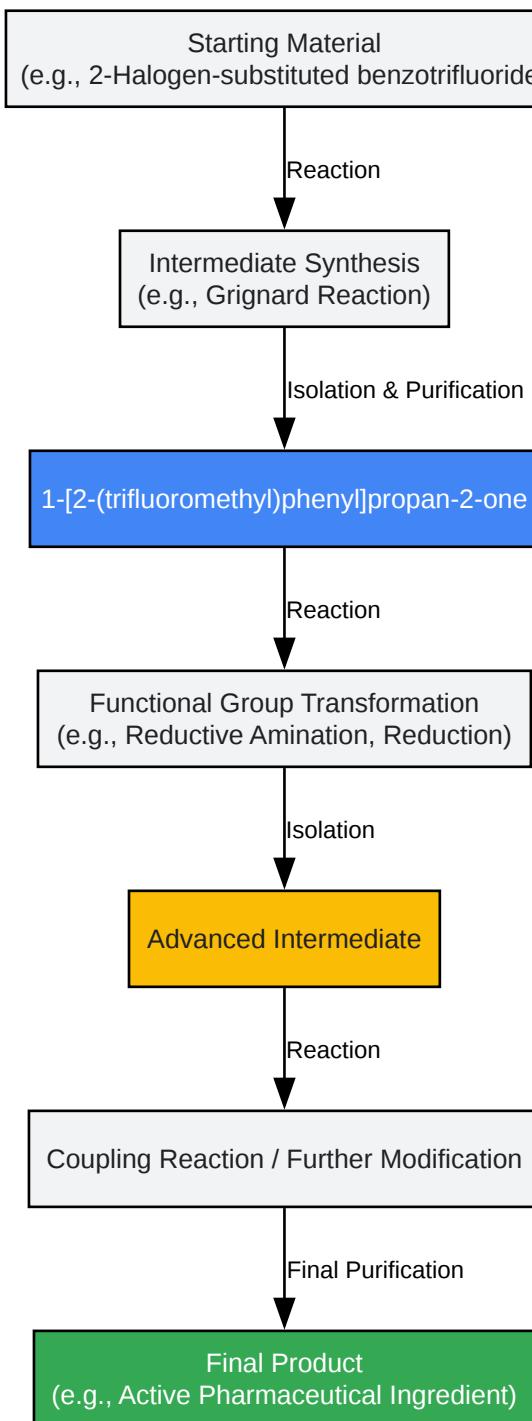
- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of the 2-halogen-substituted benzotrifluoride in the anhydrous solvent is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The reaction mixture is then stirred under a nitrogen atmosphere until the magnesium is consumed, indicating the formation of the Grignard reagent.
- Reaction with Acid Anhydride: The solution of the Grignard reagent is cooled in an ice bath. A solution of the acid anhydride in the anhydrous solvent is added dropwise to the Grignard reagent, maintaining a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.
- Hydrolysis and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of a weak acid (e.g., ammonium chloride). The resulting mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude 2'-trifluoromethyl-substituted aromatic ketone can be purified by techniques such as distillation under reduced pressure or column chromatography on silica gel.

Applications in Synthesis

1-[2-(Trifluoromethyl)phenyl]propan-2-one serves as a valuable intermediate in multi-step organic synthesis. Its ketone functionality allows for a variety of chemical transformations, including reduction to alcohols, reductive amination to form amines, and various carbon-carbon bond-forming reactions. The trifluoromethylphenyl moiety is a common feature in many pharmaceutical compounds due to its ability to enhance metabolic stability and binding affinity.

Logical Workflow for Multi-Step Synthesis

The following diagram illustrates a logical workflow for utilizing an intermediate like **1-[2-(trifluoromethyl)phenyl]propan-2-one** in a multi-step synthesis.



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A logical workflow for multi-step synthesis.

Spectroscopic Data

Detailed, publicly available spectroscopic data for **1-[2-(trifluoromethyl)phenyl]propan-2-one** is limited. Researchers are advised to obtain analytical data upon synthesis or purchase. The expected spectroscopic characteristics are as follows:

- ^1H NMR: Signals corresponding to the aromatic protons of the trifluoromethylphenyl group, a singlet for the methyl protons, and a singlet for the methylene protons.
- ^{13}C NMR: Resonances for the carbonyl carbon, the carbons of the trifluoromethylphenyl ring (including a quartet for the carbon attached to the CF_3 group), the methyl carbon, and the methylene carbon.
- ^{19}F NMR: A singlet corresponding to the trifluoromethyl group.
- IR Spectroscopy: A characteristic strong absorption band for the carbonyl ($\text{C}=\text{O}$) stretching vibration.
- Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns.

Safety Information

Safety data for **1-[2-(trifluoromethyl)phenyl]propan-2-one** is not extensively detailed. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-[2-(Trifluoromethyl)phenyl]propan-2-one is a valuable synthetic intermediate with potential applications in the development of new chemical entities, particularly in the pharmaceutical industry. While detailed characterization and biological activity data are not widely available in the public domain, its synthesis can be achieved through established organometallic routes. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.

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